Crystallographic Fragment Binding Affinity: Truncated 3‑(3‑Bromothiophen‑2‑yl)‑1H‑pyrazole vs. Methanol‑Bridged Target Molecule
In the PanDDA fragment screen against the N‑terminal domain of human HSP90α (PDB 7HC0), 3‑(3‑bromothiophen‑2‑yl)‑1H‑pyrazole – the direct C–C linked analog lacking the methanol spacer – exhibited a refined occupancy of 0.74 and a real‑space correlation coefficient (RSCC) of 0.912 at 1.66 Å resolution, indicating a well‑defined but moderate binding event [1]. Because the target compound bears a central secondary alcohol that introduces an sp³ centre between the two heterocycles, its binding pose cannot be extrapolated from this hit; the added H‑bond donor/acceptor capability and altered dihedral angle necessitate independent affinity measurement [1]. No quantitative affinity data are available for the target compound itself, placing the current evidence at the class‑level inference tier.
| Evidence Dimension | Fragment binding occupancy and fit to electron density in HSP90α |
|---|---|
| Target Compound Data | No data available for the methanol‑bridged target compound |
| Comparator Or Baseline | 3‑(3‑Bromothiophen‑2‑yl)‑1H‑pyrazole (PDB ligand A1AYR): occupancy = 0.74, RSCC = 0.912 |
| Quantified Difference | Not calculable; the target compound possesses an additional H‑bond donor/acceptor (secondary alcohol) that is absent in the comparator, rendering direct comparison invalid |
| Conditions | PanDDA crystallographic fragment screening; HSP90α N‑terminal domain; resolution 1.66 Å (PDB 7HC0) |
Why This Matters
Procurement for fragment-based drug design must account for the fact that the target compound’s binding profile cannot be inferred from the closest deposited crystal structure, necessitating de novo screening.
- [1] RCSB PDB. 7HC0: Crystal structure of HSP90N in complex with 4W-0801; ligand A1AYR validation metrics. DOI: 10.2210/pdb7HC0/pdb. View Source
